(4-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a benzyl group substituted with a chlorine atom, and an amine group, all contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Chlorination: The benzyl group is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilized for the cyclization and substitution reactions.
Purification Steps: Involving recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.
Scientific Research Applications
(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-benzyl)-pyrrolidine: Lacks the amine group, resulting in different chemical properties.
(4-Chloro-benzyl)-amine: Lacks the pyrrolidine ring, affecting its biological activity.
(4-Chloro-phenyl)-pyrrolidine: Substitutes the benzyl group with a phenyl group, altering its reactivity.
Uniqueness
(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
(3R)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOAUMXCOYECPB-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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